Cas no 915069-01-1 (1,3-Dibromo-5-isopropyl-2-methoxybenzene)
1,3-Dibromo-5-isopropyl-2-methoxybenzene Chemical and Physical Properties
Names and Identifiers
-
- 1,3-Dibromo-5-isopropyl-2-methoxybenzene
- 1,3-Dibromo-2-methoxy-5-(1-methylethyl)-benzene
- 915069-01-1
- 1,3-dibromo-2-methoxy-5-propan-2-ylbenzene
- E91617
- AB89812
- CS-0195212
- SCHEMBL4621216
- DB-363091
- MFCD18447614
-
- MDL: MFCD18447614
- Inchi: 1S/C10H12Br2O/c1-6(2)7-4-8(11)10(13-3)9(12)5-7/h4-6H,1-3H3
- InChI Key: PUEPRZHVZWBYOJ-UHFFFAOYSA-N
- SMILES: BrC1C(=C(C=C(C=1)C(C)C)Br)OC
Computed Properties
- Exact Mass: 307.92344g/mol
- Monoisotopic Mass: 305.92549g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 149
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.4
- Topological Polar Surface Area: 9.2Ų
1,3-Dibromo-5-isopropyl-2-methoxybenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB515907-500 mg |
1,3-Dibromo-2-methoxy-5-(1-methylethyl)-benzene; . |
915069-01-1 | 500MG |
€167.70 | 2023-04-17 | ||
| abcr | AB515907-1 g |
1,3-Dibromo-2-methoxy-5-(1-methylethyl)-benzene; . |
915069-01-1 | 1g |
€215.40 | 2023-04-17 | ||
| abcr | AB515907-5 g |
1,3-Dibromo-2-methoxy-5-(1-methylethyl)-benzene; . |
915069-01-1 | 5g |
€644.70 | 2023-04-17 | ||
| abcr | AB515907-10 g |
1,3-Dibromo-2-methoxy-5-(1-methylethyl)-benzene; . |
915069-01-1 | 10g |
€1,061.20 | 2023-04-17 | ||
| Advanced ChemBlocks | N26828-1G |
1,3-Dibromo-2-methoxy-5-(1-methylethyl)-benzene |
915069-01-1 | 97% | 1G |
$140 | 2023-07-11 | |
| Advanced ChemBlocks | N26828-5G |
1,3-Dibromo-2-methoxy-5-(1-methylethyl)-benzene |
915069-01-1 | 97% | 5G |
$395 | 2023-09-15 | |
| Advanced ChemBlocks | N26828-25G |
1,3-Dibromo-2-methoxy-5-(1-methylethyl)-benzene |
915069-01-1 | 97% | 25G |
$1,325 | 2023-09-15 | |
| abcr | AB515907-500mg |
1,3-Dibromo-2-methoxy-5-(1-methylethyl)-benzene; . |
915069-01-1 | 500mg |
€167.70 | 2023-09-02 | ||
| abcr | AB515907-1g |
1,3-Dibromo-2-methoxy-5-(1-methylethyl)-benzene; . |
915069-01-1 | 1g |
€193.80 | 2025-04-15 | ||
| abcr | AB515907-5g |
1,3-Dibromo-2-methoxy-5-(1-methylethyl)-benzene; . |
915069-01-1 | 5g |
€556.00 | 2025-04-15 |
1,3-Dibromo-5-isopropyl-2-methoxybenzene Suppliers
1,3-Dibromo-5-isopropyl-2-methoxybenzene Related Literature
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Additional information on 1,3-Dibromo-5-isopropyl-2-methoxybenzene
Introduction to 1,3-Dibromo-5-isopropyl-2-methoxybenzene (CAS No. 915069-01-1)
1,3-Dibromo-5-isopropyl-2-methoxybenzene, identified by the Chemical Abstracts Service Number (CAS No.) 915069-01-1, is a specialized organic compound that has garnered significant attention in the field of medicinal chemistry and synthetic organic chemistry. This compound belongs to the class of brominated aromatic ethers, characterized by its bromine substituents and methoxy group, which contribute to its unique reactivity and potential applications in various chemical transformations.
The molecular structure of 1,3-Dibromo-5-isopropyl-2-methoxybenzene consists of a benzene ring substituted with two bromine atoms at the 1 and 3 positions, an isopropyl group at the 5 position, and a methoxy group at the 2 position. This specific arrangement of functional groups makes it a versatile intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. The presence of bromine atoms enhances its utility as a building block in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing biaryl frameworks found in many bioactive compounds.
In recent years, there has been a surge in research focused on developing novel brominated aromatic compounds due to their broad spectrum of biological activities. 1,3-Dibromo-5-isopropyl-2-methoxybenzene has been explored as a precursor in the synthesis of various pharmacologically relevant molecules. For instance, studies have demonstrated its role in generating intermediates that exhibit antimicrobial and anti-inflammatory properties. The bromine atoms serve as handles for further functionalization, allowing chemists to tailor the compound's characteristics for specific therapeutic targets.
One of the most compelling aspects of 1,3-Dibromo-5-isopropyl-2-methoxybenzene is its potential application in the development of small-molecule inhibitors. Researchers have leveraged its structural features to design molecules that interact with biological targets such as kinases and transcription factors. The methoxy group at the 2 position can be readily modified through nucleophilic aromatic substitution or other reaction pathways, enabling the creation of derivatives with enhanced binding affinity and selectivity. This flexibility has made it a valuable asset in high-throughput screening campaigns aimed at identifying lead compounds for drug discovery.
The synthesis of 1,3-Dibromo-5-isopropyl-2-methoxybenzene typically involves multi-step organic transformations starting from commercially available aromatic precursors. The introduction of bromine atoms can be achieved through electrophilic aromatic substitution reactions using brominating agents such as N-bromosuccinimide (NBS) or molecular bromine (Br₂) under controlled conditions. The subsequent installation of the isopropyl and methoxy groups can be accomplished via Friedel-Crafts alkylation and methylation reactions, respectively. These synthetic strategies highlight the compound's accessibility and utility as a synthetic intermediate.
Recent advancements in green chemistry have also influenced the synthesis of 1,3-Dibromo-5-isopropyl-2-methoxybenzene, with researchers exploring catalytic methods that minimize waste and energy consumption. For example, palladium-catalyzed cross-coupling reactions have been optimized to achieve high yields with reduced byproducts. Such innovations align with the broader goal of sustainable chemical manufacturing, ensuring that compounds like 1,3-Dibromo-5-isopropyl-2-methoxybenzene can be produced efficiently while adhering to environmental standards.
The pharmacological potential of 1,3-Dibromo-5-isopropyl-2-methoxybenzene has been further explored through computational modeling and experimental validation. Virtual screening techniques have been employed to identify how this compound might interact with biological macromolecules based on its structure. Preliminary experiments have shown promising results in inhibiting certain enzymes associated with metabolic disorders. These findings underscore the importance of structural diversity in medicinal chemistry and how compounds like 1,3-Dibromo-5-isopropyl-2-methoxybenzene can contribute to addressing unmet medical needs.
In conclusion,1,3-Dibromo-5-isopropyl-2-methoxybenzene (CAS No. 915069-01-1) represents a significant advancement in synthetic organic chemistry and drug discovery. Its unique structural features make it a valuable intermediate for constructing complex molecules with potential therapeutic applications. As research continues to uncover new synthetic methodologies and pharmacological targets,1,3-Dibromo-5-isopropyl-2-methoxybenzene is poised to play an increasingly important role in the development of next-generation pharmaceuticals.
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